Methyl 3-tert-Butylbenzoate
Overview
Description
Methyl 3-tert-Butylbenzoate is a benzoate ester obtained by the formal condensation of benzoic acid with tert-butanol . It is a clear colorless liquid chemical intermediate used to make Avobenzone, a UV-A filter used in sunscreens, shampoos, haircare, and skincare products .
Synthesis Analysis
The synthesis of Methyl 3-tert-Butylbenzoate involves several steps. Starting with 4-tert-butylbenzaldehyde, 4-methoxyacetophenone, and a base, an Aldol reaction is used to create a ketol intermediate . This step involves experimentation with several bases, including sodium hydroxide and potassium-tert-butoxide, to attempt to stop the product at this intermediate ketol form .Molecular Structure Analysis
Methyl 3-tert-Butylbenzoate has a molecular formula of C12H16O2 . Its molecular weight is 192.25 g/mol.Chemical Reactions Analysis
The reaction of p-tert-butylbenzoic acid with methanol catalyzed by deep eutectic solvent based on choline chloride was studied . The effects of stirring speed, temperature, molar ratio of methanol to p-tert-butylbenzoic acid, and catalyst loading on the conversion of p-tert-butylbenzoic acid were discussed .Scientific Research Applications
1. Thermal Decomposition and Hazard Assessment
Methyl 3-tert-butylbenzoate is related to tert-butyl peroxybenzoate (TBPB), a thermally unstable organic peroxide. Research by Jiang et al. (2019) focuses on the thermal decomposition characteristics of TBPB and the effect of ionic liquids on this process. Understanding the decomposition mechanism and thermal hazard of substances like TBPB is crucial for safety in industrial applications.
2. Covalent-assisted Supramolecular Synthesis
In the realm of supramolecular chemistry, compounds like methyl 3-tert-butylbenzoate are of interest. Madeley et al. (2019) explored the cocrystals of isoniazid and its derivatives with 4-tert-butylbenzoic acid through covalent and supramolecular synthesis (Madeley et al., 2019). This work contributes to the development of novel cocrystal structures for various applications in materials science.
3. Solute Transfer Characteristics
Research on solute transfer into various solvents involves the study of substances like methyl 3-tert-butylbenzoate. Qian et al. (2019) determined the mole fraction solubilities of various compounds, including 4-tert-butylbenzoic acid, in different solvents. Their work provides insights into the solubility characteristics and molecular interactions of these substances (Qian et al., 2019).
4. Catalysis in Organic Synthesis
In organic synthesis, catalysts and oxidants like methyl 3-tert-butylbenzoate derivatives play a vital role. Yang et al. (2019) developed a bismuth-catalyzed methylation of quinones using tert-butyl peroxybenzoate. This method is significant for synthesizing various derivatives, including important pharmaceuticals (Yang et al., 2019).
5. Biomonitoring and Environmental Impact
Studies on metabolites of related substances, such as 2-(4-tert-butylbenzyl)propionaldehyde, are essential for assessing environmental and human exposure. Scherer et al. (2020) analyzed urine samples for lysmeral metabolites, providing data on the exposure and potential health risks associated with these compounds (Scherer et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 3-tert-butylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-12(2,3)10-7-5-6-9(8-10)11(13)14-4/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGQRCJRGVXWDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10542269 | |
Record name | Methyl 3-tert-butylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10542269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-tert-Butylbenzoate | |
CAS RN |
27330-57-0 | |
Record name | Methyl 3-tert-butylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10542269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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